Metamizole calcium
Description
Structure
2D Structure
Properties
CAS No. |
51996-59-9 |
|---|---|
Molecular Formula |
C26H32CaN6O8S2 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
calcium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/2C13H17N3O4S.Ca/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2 |
InChI Key |
XKZGUGAVQVMMAD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Metamizole calcium is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyrazolone derivatives with appropriate reagents under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and pH to ensure the formation of the desired product. The final product is then purified and formulated into various dosage forms such as tablets, injections, and suppositories.
Chemical Reactions Analysis
Hydrolysis and Initial Metabolic Activation
Metamizole calcium is a prodrug that undergoes rapid hydrolysis in aqueous environments, forming the active metabolite 4-methylaminoantipyrine (4-MAA) . This reaction occurs in gastric fluids and systemic circulation:
Key characteristics:
-
Solubility : Highly soluble in water (10 mg/mL in PBS, pH 7.2) .
-
Bioavailability : Hydrolysis efficiency varies by administration route (85% oral, 54% rectal) .
-
pH Sensitivity : Hydrolysis accelerates under acidic conditions, such as in gastric juice .
Secondary Metabolic Pathways
4-MAA undergoes further enzymatic transformations into three major metabolites:
Pharmacokinetic Parameters of Metabolites (Human Data) :
| Metabolite | C (μg/mL) | t (hours) | AUC (μg/mL·h) |
|---|---|---|---|
| 4-MAA | 101.63 | 9.49 | 482.06 |
| 4-AA | 2.66 | 8.87 | 35.87 |
| 4-FAA | 2.43 | 6.23 | 23.00 |
| 4-AAA | 2.50 | 6.23 | 26.97 |
Enzyme Induction and Inhibition
This compound influences cytochrome P450 (CYP) enzyme activity, altering drug metabolism:
CYP Modulation :
| Enzyme | Effect | Magnitude | Clinical Relevance |
|---|---|---|---|
| CYP2B6 | Induction | Moderate | Accelerates efavirenz metabolism (79% ↓ AUC) |
| CYP3A4 | Induction | Moderate | Reduces midazolam exposure (68% ↓ AUC) |
| CYP2C19 | Induction | Moderate | Decreases omeprazole levels (66% ↓ AUC) |
| CYP1A2 | Inhibition | Weak | Increases caffeine exposure (1.79× ↑ AUC) |
Mechanistically, 4-MAA activates the constitutive androstane receptor (CAR) , driving CYP2B6, CYP2C9, and CYP3A4 induction .
Calcium Chelation and Biochemical Interactions
This compound interferes with calcium-dependent pathways:
-
ATP-triggered calcium release : Reduces intracellular free calcium levels in smooth muscle cells, contributing to spasmolytic effects .
-
GPCR signaling : Inhibits inositol phosphate accumulation, blocking calcium mobilization from intracellular stores .
Analytical Interference
Metamizole metabolites interfere with enzymatic creatinine assays (e.g., Trinder reaction):
Scientific Research Applications
Metamizole, also known as dipyrone, is a non-narcotic analgesic that has been used for decades to relieve pain, reduce fever, and relieve spasms . Several comprehensive reviews have examined metamizole’s role in managing musculoskeletal disorders, providing valuable insights into its efficacy, safety, and pharmacological profile . This review aims to summarize the efficacy and safety profile of metamizole drugs in treating various musculoskeletal disorders .
Pharmacology of Metamizole
The pharmacological mechanisms of metamizole include its effects on COX-3 inhibition and potential interactions with cannabinoid and opioidergic systems . Metamizole induces the relaxation of G protein–coupled receptor-mediated contractions in isolated guinea pig tracheal smooth muscle . The observed metamizole-induced reduction in ATP-triggered intracellular free calcium levels and the inhibition of GPCR-stimulated inositol phosphate accumulation suggest that the mechanism underlying its spasmolytic effect may potentially involve inhibiting IP-mediated calcium release from intracellular stores . Another likely mechanism involves the delayed initiation of the l-arginine/NO/cGMP/K+ channel pathway in the periphery and the spinal cord .
Clinical Indications and Evidence of Efficacy
Metamizole has been confirmed to be effective in various pain conditions, and its effectiveness has been compared with other analgesics .
Sciatic Pain
- A multicenter observer-blind randomized trial enrolled 260 patients with low back or sciatic pain . Metamizole administration resulted in significant pain reduction compared to diclofenac or placebo . Adverse reactions were most prevalent in the metamizole group (5%), compared to diclofenac (1%) and placebo (2%) .
- An experimental study on the effect of intraperitoneal administration of metamizole in relieving pain from chronic constriction injury of the sciatic nerve in Wistar rats showed a diminished development of neuropathic pain by reduced expression of pronociceptive interleukins .
- A double-blind, double-dummy randomized controlled clinical trial compared the analgesic effect of 1 or 2 g metamizole and 75 mg of sodium diclofenac administered intramuscularly or intravenously in 293 patients . Metamizole 2 g intramuscular demonstrated a superior analgesic effect from 60 min to 6 h than metamizole 1 g and sodium diclofenac 75 mg . The analgesic effect of metamizole 2 g intravenous was higher than intramuscular, with the effect starting at 10 and 20 min . Pain relief was proportionately higher in metamizole, with 2 g intravenous showing the most significant reduction in pain .
- A clinical pilot study comparing the analgesic effects of cizolirtine citrate and metamizole sodium in 64 patients aged 18–65 with hematuria and moderate-to-severe pain showed a quicker onset of pain relief in those taking metamizole . A mean decrease of pain scores by 69.1% was observed in those taking metamizole compared with a 57.2% decrease in those taking cizolirtine citrate .
Safety Profile
The review of the therapeutic benefits and risks of adverse drug reactions (ADRs) should always be assessed in order to achieve the proper balance between therapeutic efficacy and safety risks .
Eighty-two adverse events were reported in 619 patients treated with metamizole, compared to 73 adverse events in 520 patients treated with placebo, yielding a RR of 0.96 (95% confidence interval (CI) 0.73 to 1.25 . Two serious adverse events were reported in the metamizole group: one case of leucopenia due to septicemia following aspiration and one case of post-operative hemorrhage after prostatectomy .
Mechanism of Action
Metamizole calcium exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and fever.
Molecular Targets and Pathways:
COX-1 and COX-2 Enzymes: These are the primary molecular targets of this compound.
Prostaglandin Synthesis Pathway: The compound interferes with the pathway leading to the production of prostaglandins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Comparison
Mechanism of Action
- This compound : Inhibits prostaglandin synthetase (reducing prostaglandin E₂) and modulates cytokine expression (IL-1β, IL-6). Spasmolytic effects via intracellular calcium inhibition .
- Associated with higher renal toxicity in salt-depleted patients compared to metamizole .
- Paracetamol : Central COX-3 inhibition; lacks anti-inflammatory and spasmolytic effects .
Pharmacokinetic and Clinical Profiles
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying metamizole calcium’s analgesic mechanisms in neuropathic pain?
- Methodological Answer : Use rodent models of chronic constriction injury (CCI) to induce neuropathic pain. Behavioral assays (e.g., von Frey filaments for tactile hypersensitivity, Hargreaves test for thermal sensitivity) should quantify pain relief. Post-treatment, analyze dorsal root ganglia (DRG) via RT-qPCR and Western blot to measure cytokine/chemokine levels (e.g., IL-1β, IL-6, CCL2). This approach links behavioral outcomes to molecular pathways .
Q. How can researchers standardize safety assessments for this compound in pediatric populations?
- Methodological Answer : Retrospective analysis of electronic medical records (EMRs) from pediatric hospitals can identify prescription patterns and adverse drug reactions (ADRs). Use the ICH age classification (0–27 days, 28 days–23 months, etc.) to stratify data. Stimulated spontaneous reporting systems enhance ADR detection, particularly for rare events like agranulocytosis (neutrophils <500 cells/µL). Validate findings with hematological assays and longitudinal monitoring .
Q. What biochemical assays are critical for evaluating this compound’s interaction with calcium homeostasis?
- Methodological Answer : Measure ionized calcium levels in serum using ion-selective electrodes to avoid misclassification from albumin binding. Pair with glomerular filtration rate (GFR) assessments in renal impairment studies. For mechanistic insights, use in vitro models to test metamizole’s effects on voltage-gated calcium channels, referencing protocols from gabapentin studies .
Advanced Research Questions
Q. How can cytokine profiling in DRG tissues elucidate this compound’s antinociceptive effects in neuropathic pain?
- Methodological Answer : Post-CCI, extract DRG tissues and perform multiplex cytokine assays (e.g., Luminex) to quantify IL-1β, IL-18, and CCL6. Compare treated vs. untreated groups using ANOVA with post-hoc corrections. Validate via immunohistochemistry to localize cytokine expression. This method identifies metamizole’s broad-spectrum cytokine silencing, a potential biomarker for efficacy .
Q. What study designs mitigate confounding variables when assessing this compound’s toxicity in patients with comorbidities?
- Methodological Answer : Use propensity score matching in retrospective cohort studies to balance groups with comorbidities (e.g., liver cirrhosis, cardiovascular disease). Include covariates like MELD-Na scores for liver patients. For preclinical models, induce comorbidities (e.g., carbon tetrachloride for liver injury) and measure toxicity via serum ALT/AST and renal biomarkers (creatinine, cystatin C) .
Q. How can researchers reconcile conflicting data on this compound’s hematological risks across adult and pediatric populations?
- Methodological Answer : Conduct meta-analyses using MOOSE guidelines, pooling data from pediatric EMRs (e.g., agranulocytosis incidence) and adult pharmacovigilance databases. Apply random-effects models to account for heterogeneity. Stratify by age, dose, and treatment duration. Sensitivity analyses can resolve discrepancies, such as higher adult susceptibility due to polypharmacy .
Q. What computational approaches predict this compound’s pharmacokinetics in hepatic impairment?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling with parameters from liver cirrhosis populations (e.g., reduced CYP450 activity, altered plasma protein binding). Validate against clinical PK data from patients with decompensated cirrhosis. Incorporate Monte Carlo simulations to predict metabolite accumulation (e.g., 4-methylaminoantipyrine) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
